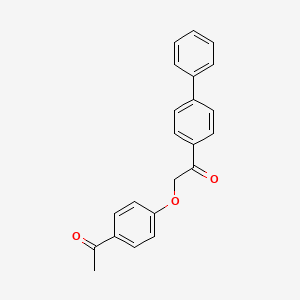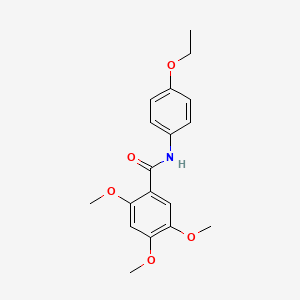
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide, also known as CPTH6, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide exerts its effects by inhibiting the activity of HDACs and NF-κB. HDACs are enzymes that remove acetyl groups from histones, leading to changes in gene expression. Inhibition of HDAC activity leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death in cancer cells and protect against neuronal damage.
NF-κB is a transcription factor that plays a key role in the regulation of inflammation. Inhibition of NF-κB activity leads to decreased production of pro-inflammatory cytokines, which can reduce inflammation in various disease states.
Biochemical and Physiological Effects:
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in various disease states, and protect against neuronal damage. In addition, N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been shown to increase acetylation of histones and α-tubulin, leading to changes in gene expression and stabilization of microtubules, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide is that it has been extensively studied and its effects are well-characterized. In addition, it has been shown to have a wide range of potential therapeutic applications. However, one limitation of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide is that it can be difficult to synthesize, which may limit its availability for use in lab experiments.
Direcciones Futuras
There are a number of future directions for research on N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide. One area of research could focus on developing more efficient synthesis methods for N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide, which would increase its availability for use in lab experiments. In addition, further research could focus on optimizing the dosing and administration of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide for various therapeutic applications. Finally, research could also focus on developing new derivatives of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide with improved efficacy and reduced toxicity.
Métodos De Síntesis
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-methylcoumarin by reacting salicylaldehyde with ethyl acetoacetate in the presence of a base. The 4-methylcoumarin is then reacted with pyrrolidine-1-carbothioamide in the presence of a catalyst to form N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. Inhibition of HDAC activity leads to increased acetylation of histones, which in turn leads to changes in gene expression that can promote cell death in cancer cells.
N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. Inhibition of NF-κB activity leads to decreased production of pro-inflammatory cytokines, which can reduce inflammation in various disease states.
In addition, N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-pyrrolidinecarbothioamide has been shown to have neuroprotective effects by inhibiting the activity of HDAC6, a specific isoform of HDAC that plays a key role in the regulation of microtubule dynamics. Inhibition of HDAC6 activity leads to increased acetylation of α-tubulin, which in turn leads to stabilization of microtubules and protection against neuronal damage.
Propiedades
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-8-14(18)19-13-9-11(4-5-12(10)13)16-15(20)17-6-2-3-7-17/h4-5,8-9H,2-3,6-7H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLAYAMXAITPLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5820292.png)

![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B5820307.png)

![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5820323.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)
![4-nitrobenzaldehyde (4,6-dimethylfuro[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5820337.png)
![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)

